molecular formula C10H20N2O B13196811 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL

3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL

Cat. No.: B13196811
M. Wt: 184.28 g/mol
InChI Key: XHLLCJHOMWVYTM-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL is a chemical compound with the molecular formula C10H20N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL involves multiple steps, including cyclization and amination reactions. One common method involves the reaction of a cyclobutylamine derivative with a piperidine precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL include other piperidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique cyclobutyl ring structure, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall efficacy in various applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclobutyl]piperidin-3-ol

InChI

InChI=1S/C10H20N2O/c11-7-9(3-1-4-9)10(13)5-2-6-12-8-10/h12-13H,1-8,11H2

InChI Key

XHLLCJHOMWVYTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2(CCCNC2)O

Origin of Product

United States

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